6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group and an imidazo[1,2-a]pyrimidine core. This unique structure contributes to its chemical reactivity and potential biological activity. The molecular formula for this compound is , with a molecular weight of approximately 235.16 g/mol .
The synthesis of 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves several steps:
Industrial production methods may also utilize continuous flow reactors for improved efficiency and yield .
The molecular structure of 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be represented as follows:
This structure highlights the unique arrangement of nitrogen-containing rings that contribute to its reactivity.
6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions:
These reactions allow for the modification of the compound's structure and functionality.
The mechanism of action for 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific biological targets. Research indicates that it may inhibit pathways related to endoplasmic reticulum stress and apoptosis by interacting with proteins such as ATF4 and NF-kB. This interaction leads to a reduction in inflammatory cytokines and stress markers .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
| InChI Key | KTBCVCPLDDWUIT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C=C(N=C2NC1C(F)(F)F)C(=O)O |
6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several applications across various scientific fields:
This compound's diverse applications underscore its importance in both research and potential therapeutic developments.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8